molecular formula C10H11NO6 B3325341 Unii-Q3DP2Y4BV5 CAS No. 2101811-41-8

Unii-Q3DP2Y4BV5

Cat. No. B3325341
M. Wt: 241.20 g/mol
InChI Key: MOWUWAPJWBBZTN-ONEGZZNKSA-N
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Description

The substance with UNII code “Q3DP2Y4BV5” is identified as (E)-4-(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHOXY)-4-OXOBUT-2-ENOIC ACID . It has the molecular formula C10H11NO6 . The UNII (Unique Ingredient Identifier) is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information and is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) .

Scientific Research Applications

Collaborative Working Environments

Large scientific applications often involve geographically dispersed teams. Collaborative working environments, like those designed for the Unified Air Pollution Model (UNI-DEM), enable remote job submission, file transfer, and facilitate continuous development and experimentation across institutes. Such environments are crucial for applications that require a combination of collaboration, data sharing, and computational resources (Şahin et al., 2009).

Nanoparticle Synthesis

The synthesis of inorganic nanoparticles is an area of chemical research critical to the advancement of various industries, including electronics. Discoveries in this field have led to significant technological developments, exemplified by the progression from vacuum tubes to advanced semiconductor chips (Cushing et al., 2004).

Performance Tools in Computing

In the context of petascale computing, performance analysis tools like HPCToolkit are essential for optimizing scientific applications. These tools help identify bottlenecks in parallel codes, which is vital for the efficient execution of large-scale scientific simulations, such as those in turbulent combustion or nuclear structure calculations (Tallent et al., 2008).

Translating Research into Innovations

The translation of scientific research into practical innovations has a longstanding history. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a pivotal role in transforming basic research into beneficial technological advancements. This involves training, funding, and supporting researchers to create viable, socially beneficial businesses (Giordan et al., 2011).

Intervention in Research Processes

Addressing societal concerns through scientific research is increasingly important, especially in controversial areas like genomics and synthetic biology. Intervening in the research process itself can help shape technological trajectories in a way that respects societal concerns, indicating a shift towards more ethically and socially conscious scientific practices (Schuurbiers & Fisher, 2009).

Universal Protein Resource (UniProt)

UniProt supports biological research by providing a comprehensive, annotated database of protein sequences. It's a critical resource for researchers in biology and medicine, offering data on gene expression, functional annotation, and molecular interactions. Such resources are instrumental in advancing our understanding of biological processes and disease mechanisms (Morgat et al., 2010).

Scientific and Technical Achievement Transformation

Universities are pivotal in transforming scientific and technical achievements into industrial applications. They play a crucial role in national economic construction by accelerating the transformation of scientific research into practical, cost-effective technological developments (Tuo Xian-guo, 2004).

properties

IUPAC Name

(E)-4-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c12-7-1-2-8(13)11(7)5-6-17-10(16)4-3-9(14)15/h3-4H,1-2,5-6H2,(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWUWAPJWBBZTN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid

CAS RN

2101811-41-8
Record name (E)-4-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)-4-oxobut-2-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHOXY)-4-OXOBUT-2-ENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3DP2Y4BV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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